molecular formula C8H11FN2 B14835294 2-(5-Fluoro-3-methylpyridin-2-YL)ethanamine

2-(5-Fluoro-3-methylpyridin-2-YL)ethanamine

Katalognummer: B14835294
Molekulargewicht: 154.18 g/mol
InChI-Schlüssel: RAKLGYWZOJVQKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Fluoro-3-methylpyridin-2-YL)ethanamine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 3rd position of the pyridine ring, along with an ethanamine side chain at the 2nd position. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-3-methylpyridin-2-YL)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 5-Fluoro-3-methylpyridine.

    Nucleophilic Substitution: The 5-Fluoro-3-methylpyridine undergoes a nucleophilic substitution reaction with ethylamine under controlled conditions to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance the reaction rate.

    Temperature and Pressure: Maintaining optimal temperature and pressure to ensure high yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Fluoro-3-methylpyridin-2-YL)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethanamine side chain can participate in substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Solvents: Reactions are typically carried out in solvents like ethanol, methanol, or acetonitrile.

Major Products Formed

    Oxidation Products: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction Products: Formation of reduced amine derivatives.

    Substitution Products: Formation of substituted ethanamine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(5-Fluoro-3-methylpyridin-2-YL)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(5-Fluoro-3-methylpyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine: Similar structure with a chloro and trifluoromethyl group instead of fluoro and methyl groups.

    2-(3-Methyl-5-(trifluoromethyl)pyridin-2-yl)ethanamine: Similar structure with a trifluoromethyl group instead of a fluoro group.

Uniqueness

2-(5-Fluoro-3-methylpyridin-2-YL)ethanamine is unique due to the specific positioning of the fluoro and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C8H11FN2

Molekulargewicht

154.18 g/mol

IUPAC-Name

2-(5-fluoro-3-methylpyridin-2-yl)ethanamine

InChI

InChI=1S/C8H11FN2/c1-6-4-7(9)5-11-8(6)2-3-10/h4-5H,2-3,10H2,1H3

InChI-Schlüssel

RAKLGYWZOJVQKR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=C1CCN)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.